![molecular formula C20H33N3O3S B5502891 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

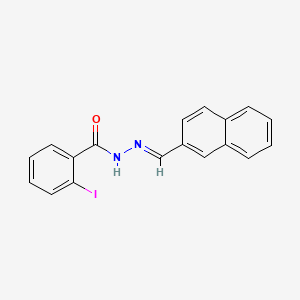

The synthesis of derivatives closely related to 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide involves multiple steps, including the reaction of sulfonyl chlorides with piperidine under dynamic pH control in aqueous media. This process is followed by substitution reactions at the oxygen atom with different electrophiles in the presence of sodium hydride (NaH) and dimethyl formamide (DMF) to yield a series of O-substituted derivatives of sulfonamides bearing the piperidine nucleus (H. Khalid et al., 2013).

Molecular Structure Analysis

X-ray diffraction studies have been utilized to confirm the molecular structure of compounds related to this compound. These studies reveal that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral, exhibiting both inter- and intramolecular hydrogen bonds (S. Naveen et al., 2015).

Chemical Reactions and Properties

The compound undergoes novel reactions with 3-dimethylamino-2H-azirines, leading to the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines. These reactions highlight the versatility and reactivity of the N-sulfonylamino component of the compound (I. Tornus et al., 1996).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as solubility and crystallization behavior, are determined by their molecular structure. The detailed analysis includes the study of crystal systems, space groups, and unit cell parameters, providing insights into the compound's crystalline state (S. Naveen et al., 2015).

Applications De Recherche Scientifique

Fluorescent Tagging and Histamine H3 Receptor Ligands

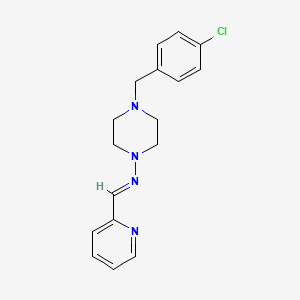

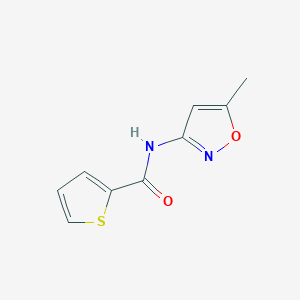

Research has highlighted the synthesis of fluorescently tagged derivatives of piperidine, including compounds similar to 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide, demonstrating potent ligand activity for the histamine H3 receptor. These compounds are essential tools for understanding receptor binding sites and have shown antagonist potencies in vivo, indicating their potential therapeutic applications (Amon et al., 2007).

Biologically Active Derivatives Synthesis

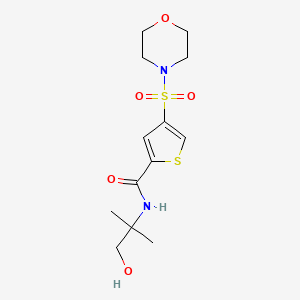

Another study focused on synthesizing biologically active O-substituted derivatives of piperidine sulfonamides, demonstrating potent activity against enzymes like butyrylcholinesterase. This research indicates the chemical's versatility in creating compounds with significant biological activity, which can be leveraged in drug development for various diseases (Khalid et al., 2013).

Antibacterial Agents

Further investigations into N,N-diethyl amide bearing sulfonamides, structurally related to the chemical , have revealed marked potency as antibacterial agents against common pathogens like Escherichia coli and Staphylococcus aureus. This research underscores the potential of such compounds in addressing antibiotic resistance and developing new antibacterial therapies (Ajani et al., 2013).

Anti-Acetylcholinesterase Activity

The synthesis and evaluation of benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share core structural features with this compound, have been reported for their potent anti-acetylcholinesterase (anti-AChE) activity. Such compounds are promising candidates for developing novel treatments for diseases like Alzheimer's, highlighting the therapeutic applications of this chemical class (Sugimoto et al., 1990).

Material Science and Polymer Applications

Research into the chemical functionalities of similar compounds has led to the discovery of potent CB1 allosteric modulators with significant implications for treating conditions like depression. These findings open new avenues for the therapeutic application of these compounds, demonstrating their potential beyond conventional drug development (Khurana et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(dimethylsulfamoyl)-N-[3-(4-propan-2-ylphenyl)propyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3S/c1-16(2)18-11-9-17(10-12-18)7-5-13-21-20(24)19-8-6-14-23(15-19)27(25,26)22(3)4/h9-12,16,19H,5-8,13-15H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLYQTZMANUIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCCNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)

![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)